Pkr-IN-1

描述

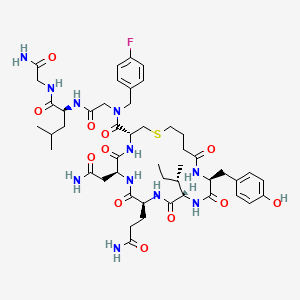

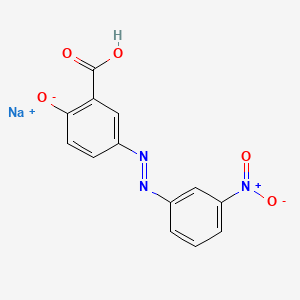

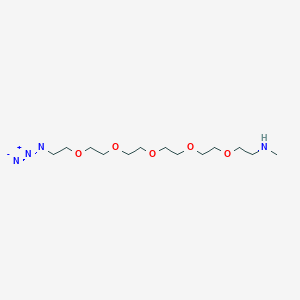

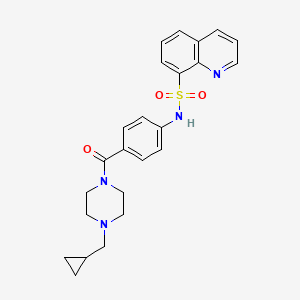

Pkr-IN-1, also known as Mitapivat, is a pyruvate kinase activator . It is used to treat hemolytic anemia in adults with pyruvate kinase (PK) deficiency . The chemical name of Pkr-IN-1 is C24H26N4O3S .

Synthesis Analysis

The synthesis of PKR inhibitors involves the use of computer-aided drug-discovery tools . Two compounds were found to inhibit recombinant PKR in pharmacologically relevant concentrations . One compound, 6-amino-3-methyl-2-oxo-N-phenyl-2,3-dihydro-1H-benzo[d]imidazole-1-carboxamide, also showed anti-apoptotic properties .Molecular Structure Analysis

The molecular structure of PKR has been analyzed using small-angle X-ray scattering and small-angle neutron scattering . The radius of gyration is about 35 Å . The p ® distance distribution function exhibits a peak near 30 Å with a broad shoulder extending to longer distances .Chemical Reactions Analysis

PKR plays a key role in a broad range of intracellular regulatory mechanisms and in the pathophysiology of many human diseases . It is involved in the pathophysiology of cancer, inflammation, autoimmune diseases, diabetes, and chronic neurodegenerative disorders .Physical And Chemical Properties Analysis

The molecular formula of Pkr-IN-1 is C24H26N4O3S and its molecular weight is 450.55 . The predicted boiling point is 667.3±65.0 °C and the predicted density is 1.369±0.06 g/cm3 . It is soluble in DMSO at 50 mg/mL (110.98 mM) .科学研究应用

Pauson-Khand Reaction for Complex Molecule Synthesis: PKR 是合成化学中使用的重要转化,特别用于合成多环复杂分子。这种反应对天然产物的合成很有用,并且使用多种策略引入反应的不对称性 (Blanco-Urgoiti et al., 2004)。

RNA-dependent Protein Kinase (PKR) in Antiviral Responses: PKR 在抗病毒防御机制中发挥关键作用。它在病毒感染后磷酸化真核起始因子2的α亚基。PKR 的小分子抑制剂,如 Pkr-IN-1,在研究 PKR 在细胞信号通路中的作用方面非常重要,特别是在重叠和非冗余通路的背景下 (Jammi et al., 2003)。

PKR in Inflammasome Activation and Immune Response: PKR 参与炎症小体的激活,并在促炎细胞因子的释放中发挥作用。它的激活或抑制可以显著影响免疫应答和炎症过程 (Lu et al., 2012)。

PKR in Cell Biology - Antiviral to Antiproliferative Action: PKR 调节抗增殖和抗病毒效应,对各种细胞压力的信号进行整合。它影响转录和翻译,影响细胞命运,并有可能作为治疗策略的靶点 (García et al., 2006)。

PKR in Cancer and Metabolism: PKR 在癌症信号通路中的作用以及在癌症疾病中的双重作用引起了人们的兴趣。它被认为是传统化疗药物和新兴治疗的分子靶点。它在代谢中的参与也为癌症和代谢病理复杂过程提供了见解 (Garcia-Ortega et al., 2017)。

安全和危害

属性

IUPAC Name |

N-[4-[4-(cyclopropylmethyl)piperazine-1-carbonyl]phenyl]quinoline-8-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O3S/c29-24(28-15-13-27(14-16-28)17-18-6-7-18)20-8-10-21(11-9-20)26-32(30,31)22-5-1-3-19-4-2-12-25-23(19)22/h1-5,8-12,18,26H,6-7,13-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAYGBKHKBBXDAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CCN(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC5=C4N=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The pyruvate kinase enzyme is an ATP-generating enzyme involved in the Embden–Meyerhof glycolytic pathway: it catalyzes the conversion of phosphoenolpyruvate to pyruvate in the final step of glycolysis, generating adenosine triphosphate (ATP), which is critical for cellular maintenance and survival. One of the four isoforms of pyruvate kinase - erythrocyte pyruvate kinase or PKR - is dedicated to red blood cells (RBCs). Compared to most human cells, RBCs lack the metabolic machinery required for aerobic metabolism of glucose and generation of ATP; thus, they rely on anaerobic glycolysis for ATP production. The deficiency of ATP due to glycolytic enzyme defects leads to shortened lifespan and premature destruction of RBCs in the form of chronic hemolytic anemia and ineffective erythropoiesis. Pyruvate kinase deficiency is a rare hereditary disorder affecting RBC glycolysis, caused by mutations in _PKLR_, the gene encoding the RBC (PKR) and liver-specific isoforms (PKL) of pyruvate kinase. Pyruvate kinase deficiency is associated with a build-up of 2,3-disphosphoglycerate (2,3-DPG), an upstream metabolite in glycolysis, and deficient ATP levels. Erythrocyte pyruvate kinase is an allosterically regulated homotetrameric enzyme that is normally activated by fructose bisphosphate (FBP) in an allosteric fashion. Mitapivat is also an allosteric pyruvate kinase activator but binds to a different allosteric site from FBP on the PKR tetramer. This allows for the activation of both wild-type and mutant forms of erythrocyte pyruvate kinase, including those not induced by FBP. Upon binding to pyruvate kinase, mitapivat stabilizes the active tetrameric form of the enzyme and enhances its affinity for its substrate, phosphoenolpyruvate. Mitapivat upregulates erythrocyte pyruvate kinase activity, increases ATP production, and reduces levels of 2,3-DPG. | |

| Record name | Mitapivat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16236 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Pkr-IN-1 | |

CAS RN |

1260075-17-9 | |

| Record name | Mitapivat | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260075179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mitapivat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16236 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MITAPIVAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WTV10SIKH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。